Aminooxy-PEG3-bromide
CAS No.: 1895922-73-2
Cat. No.: VC0518532
Molecular Formula: C8H18BrNO4
Molecular Weight: 272.14
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1895922-73-2 |
|---|---|
| Molecular Formula | C8H18BrNO4 |
| Molecular Weight | 272.14 |
| IUPAC Name | O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine |
| Standard InChI | InChI=1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2 |
| Standard InChI Key | UWCFCSQLYSKMDZ-UHFFFAOYSA-N |
| SMILES | C(COCCON)OCCOCCBr |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Aminooxy-PEG3-bromide (CAS: 1895922-73-2) is characterized by its bifunctional nature, incorporating both an aminooxy group and a bromide terminus in its structure. The compound has the molecular formula C8H18BrNO4 with a molecular weight of 272.14 Da .
The structure consists of:
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An aminooxy (O-NH2) functional group at one terminus
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A polyethylene glycol (PEG) chain with three ethylene glycol units as the spacer
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A bromide group at the other terminus
The hydrophilic PEG spacer significantly enhances the compound's solubility in aqueous media, making it suitable for biological applications. This water solubility has been measured at approximately 100 mg/mL (367.46 mM), though achieving this concentration may require ultrasonic treatment .
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of Aminooxy-PEG3-bromide
| Property | Value |
|---|---|
| Molecular Formula | C8H18BrNO4 |
| Molecular Weight | 272.14 Da |
| CAS Number | 1895922-73-2 |
| Physical State | Colorless oil (typically supplied as HCl salt) |
| Solubility | H2O: 100 mg/mL (367.46 mM) with ultrasonic treatment |
| Recommended Storage | -20°C |
| Stability | Limited; immediate use (within 1 week) recommended |
The compound is typically provided as a hydrochloride salt (Aminooxy-PEG3-bromide HCl salt), which enhances stability compared to the free base form .
Reactivity and Chemical Behavior
Aminooxy-PEG3-bromide possesses two distinct reactive sites that confer its versatility in chemical applications:
Aminooxy Group Reactivity
The aminooxy (O-NH2) group is highly nucleophilic and selectively reacts with carbonyl-containing compounds such as aldehydes and ketones to form stable oxime bonds . This reaction occurs through the following mechanism:
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Nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon
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Formation of an unstable hemiaminal intermediate
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Dehydration to yield a stable oxime linkage
The resulting oxime bonds demonstrate good stability under physiological conditions but can be cleaved under acidic conditions, making them particularly useful for pH-responsive drug delivery systems .
Bromide Group Reactivity
The bromide (Br) terminus serves as an excellent leaving group for nucleophilic substitution reactions. This property enables the molecule to react with various nucleophiles, including:
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Thiols (R-SH)
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Amines (R-NH2)
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Alcohols (R-OH) in the presence of a base
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Azides (N3⁻)
The bromide can be readily displaced in SN2 reactions, allowing for the attachment of the PEG chain to various molecules of interest .
Synthesis and Production Methods
Several methods have been reported for synthesizing Aminooxy-PEG3-bromide and its derivatives. These typically involve multi-step processes starting from commercially available polyethylene glycol precursors.
Common Synthetic Routes
One documented synthetic route involves:
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Protection of one hydroxyl group of a symmetrical PEG diol
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Mesylation or tosylation of the remaining hydroxyl group
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Nucleophilic substitution with a bromide salt
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Introduction of the aminooxy functionality
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Deprotection if necessary
Alternatively, the synthesis can proceed through the conversion of one terminal hydroxyl group to a bromide followed by functionalization of the other terminus with an aminooxy group .
The synthesis of related compounds described in the literature provides insights into potential methods for preparing Aminooxy-PEG3-bromide. For instance, the preparation of compound 3c (which contains a PEG3 chain) involved the reaction of 4-nitrophenyl chloroformate with a PEG precursor, which yields derivatives that can be further modified to introduce the aminooxy functionality .
Applications in Research and Drug Development
Aminooxy-PEG3-bromide has emerged as a valuable tool in various research fields due to its bifunctional nature and ability to participate in bioorthogonal reactions.
Bioconjugation Applications
The aminooxy group readily forms stable oxime linkages with carbonyl-containing biomolecules, making this compound useful for:
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Protein labeling
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Antibody-drug conjugation
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Surface modification of nanoparticles
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Peptide functionalization
These bioconjugation reactions typically proceed under mild conditions (aqueous buffer, pH 4-5) without the need for catalysts, making them compatible with sensitive biological molecules.
PROTAC Development
Aminooxy-PEG3-bromide serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce selective protein degradation .
PROTACs contain three key components:
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A ligand that binds to a target protein
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A linker (often PEG-based)
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A ligand that recruits an E3 ubiquitin ligase
The bifunctional nature of Aminooxy-PEG3-bromide makes it ideal for connecting these components, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Other Research Applications
Additional applications include:
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Drug delivery systems
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Medical research on controlled release mechanisms
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Nanotechnology development
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New materials research
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Cell culture studies
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Polymer chemistry
| Target Concentration | Amount of Solvent Needed for |
|---|---|
| 1 mg | |
| 1 mM | 3.6746 mL |
| 5 mM | 0.7349 mL |
| 10 mM | 0.3675 mL |
To increase solubility, heating the tube to 37°C followed by sonication in an ultrasonic bath is recommended .
Related Compounds and Derivatives
Several related compounds share structural similarities with Aminooxy-PEG3-bromide, offering complementary or alternative properties for specific applications.
Aminooxy-PEG3-azide
Aminooxy-PEG3-azide (CAS: 1306615-51-9) features an azide group instead of the bromide terminus. This bifunctional crosslinker enables click chemistry reactions through its azide group, which can form stable triazole linkages with alkyne, BCN, or DBCO groups. This compound is particularly useful in antibody-drug conjugate (ADC) synthesis .
t-Boc-Aminooxy-PEG3-bromide
t-Boc-Aminooxy-PEG3-bromide (CAS: 918132-15-7) contains a protected aminooxy group with a tert-butyloxycarbonyl (t-Boc) group. This protection prevents unwanted reactivity of the aminooxy group during synthesis processes. The t-Boc group can be removed under mild acidic conditions to reveal the reactive aminooxy functionality when needed .
Table 3: Comparison of Aminooxy-PEG3-bromide and Related Compounds
| Compound | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|
| Aminooxy-PEG3-bromide | 1895922-73-2 | 272.14 Da | Reactive aminooxy and bromide groups |
| Aminooxy-PEG3-azide | 1306615-51-9 | 234.3 Da | Enables click chemistry through azide group |
| t-Boc-Aminooxy-PEG3-bromide | 918132-15-7 | 372.26 Da | Protected aminooxy group for controlled reactivity |
Synthetic Methods and Reaction Mechanisms
Research into heterobifunctionalized oligoethylene glycol (OEG) linkers provides valuable insights into the synthetic pathways for compounds like Aminooxy-PEG3-bromide.
General Synthetic Approaches
The synthesis typically involves:
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Preparation of monofunctionalized PEG derivatives
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Introduction of a leaving group (e.g., mesylate) at one terminus
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Displacement with bromide
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Introduction of the aminooxy functionality at the other terminus
These synthetic routes often utilize protective group strategies to enable selective functionalization at each terminus of the PEG chain .
Reaction of PEG Precursors
The preparation of compound 3c described in the literature involves the reaction of 4-nitrophenyl chloroformate with a PEG precursor:
"A stirred mixture of 4-nitrophenyl chloroformate (1.5 eq) and pyridine (2.0 eq) in acetonitrile was allowed to cool to 0 °C for 15 min. A solution of 2 (1.0 eq) in acetonitrile was added slowly to the mixture. The mixture was allowed to warm to room temperature and reacted for 15 h."
Similar approaches could be employed for the synthesis of Aminooxy-PEG3-bromide, with appropriate modifications to introduce the aminooxy and bromide functionalities.
Future Perspectives and Research Directions
Aminooxy-PEG3-bromide continues to hold promise for various applications in drug development and biomedical research. Several emerging trends suggest potential future directions:
Advanced Drug Delivery Systems
The unique chemical properties of Aminooxy-PEG3-bromide make it valuable for developing stimuli-responsive drug delivery systems. The oxime linkages formed by aminooxy groups can be designed to release therapeutic agents under specific conditions, such as the acidic environment of tumors or endosomes.
Expansion in PROTAC Technology
As PROTAC technology advances, more sophisticated linkers with optimized properties may be required. Aminooxy-PEG3-bromide and its derivatives provide a foundation for developing linkers with controlled flexibility, solubility, and cell permeability to improve PROTAC efficacy and selectivity.
Bioorthogonal Chemistry Applications
The ability of the aminooxy group to participate in bioorthogonal reactions makes Aminooxy-PEG3-bromide a promising tool for in vivo imaging, targeted therapy, and diagnostics. Further research may focus on optimizing reaction kinetics and selectivity for specific biomedical applications.
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